molecular formula C13H11F3N2O2 B13657477 1-(2-Aminophenyl)pyridin-1-ium 2,2,2-trifluoroacetate

1-(2-Aminophenyl)pyridin-1-ium 2,2,2-trifluoroacetate

Katalognummer: B13657477
Molekulargewicht: 284.23 g/mol
InChI-Schlüssel: LRSOHYJDXWZUQB-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Aminophenyl)pyridin-1-ium 2,2,2-trifluoroacetate is a chemical compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of an aminophenyl group attached to a pyridinium ion, with trifluoroacetate as the counterion.

Vorbereitungsmethoden

The synthesis of 1-(2-Aminophenyl)pyridin-1-ium 2,2,2-trifluoroacetate typically involves the reaction of 2-aminophenylpyridine with trifluoroacetic acid. The reaction conditions often include the use of a solvent such as acetonitrile or dichloromethane, and the reaction is carried out at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

1-(2-Aminophenyl)pyridin-1-ium 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aminophenyl group can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

1-(2-Aminophenyl)pyridin-1-ium 2,2,2-trifluoroacetate has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(2-Aminophenyl)pyridin-1-ium 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with enzymes and receptors, leading to various biological effects. The pyridinium ion can also participate in redox reactions, contributing to its overall activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-(2-Aminophenyl)pyridin-1-ium 2,2,2-trifluoroacetate can be compared with other similar compounds, such as:

    1-(3-Aminophenyl)pyridin-1-ium 2,2,2-trifluoroacetate: This compound has a similar structure but with the aminophenyl group attached at a different position on the pyridine ring.

    1-(4-Aminophenyl)pyridin-1-ium 2,2,2-trifluoroacetate: Another structural isomer with the aminophenyl group attached at the para position.

The uniqueness of this compound lies in its specific structural arrangement, which can influence its reactivity and biological activity .

Eigenschaften

Molekularformel

C13H11F3N2O2

Molekulargewicht

284.23 g/mol

IUPAC-Name

2-pyridin-1-ium-1-ylaniline;2,2,2-trifluoroacetate

InChI

InChI=1S/C11H11N2.C2HF3O2/c12-10-6-2-3-7-11(10)13-8-4-1-5-9-13;3-2(4,5)1(6)7/h1-9H,12H2;(H,6,7)/q+1;/p-1

InChI-Schlüssel

LRSOHYJDXWZUQB-UHFFFAOYSA-M

Kanonische SMILES

C1=CC=[N+](C=C1)C2=CC=CC=C2N.C(=O)(C(F)(F)F)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.